molecular formula C9H6N2 B1581571 2-(Cyanomethyl)benzonitrile CAS No. 3759-28-2

2-(Cyanomethyl)benzonitrile

Cat. No. B1581571
CAS RN: 3759-28-2
M. Wt: 142.16 g/mol
InChI Key: GKHSEDFDYXZGCG-UHFFFAOYSA-N
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Patent
US06340759B1

Procedure details

To a suspension of α-cyanotolunitrile (20.0 g) in acetic acid (50 ml) was added 25% hydrogen bromide/acetate solution (150 ml), and the mixture was reacted at room temperature overnight. The resulting precipitates were collected by filtration and then added to a 10% aqueous solution of potassium carbonate. The yellow powder was changed to a pale yellow powder. The resulting powder was collected by filtration, washed with water and hexane, and dried at 50° C. under reduced pressure, to give 3-amino-1-bromoisoquinoline (28.5 g; 90.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
hydrogen bromide acetate
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:5]([C:10]#[N:11])=[CH:6][CH:7]=[CH:8][CH:9]=1)#[N:2].[BrH:12].C([O-])(=O)C>C(O)(=O)C>[NH2:2][C:1]1[N:11]=[C:10]([Br:12])[C:5]2[C:4]([CH:3]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)CC=1C(=CC=CC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
hydrogen bromide acetate
Quantity
150 mL
Type
reactant
Smiles
Br.C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
added to a 10% aqueous solution of potassium carbonate
FILTRATION
Type
FILTRATION
Details
The resulting powder was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C2=CC=CC=C2C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.